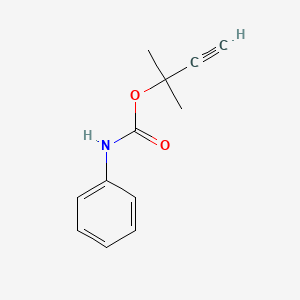
1,1-dimethyl-2-propyn-1-yl phenylcarbamate
Overview
Description
1,1-dimethyl-2-propyn-1-yl phenylcarbamate, also known as propargite, is a pesticide that belongs to the class of acaricides. It is used to control various pests, including mites, in crops such as cotton, citrus, and apples. Propargite was first introduced in the market in 1964, and since then, it has been used extensively in agriculture.
Mechanism of Action
Propargite works by inhibiting mitochondrial respiration in mites. It binds to the cytochrome b complex in the mitochondrial electron transport chain, which leads to a decrease in ATP production and ultimately, death of the mite.
Biochemical and Physiological Effects
Propargite has been shown to have low toxicity to mammals, including humans. However, it can cause skin and eye irritation upon contact. In addition, 1,1-dimethyl-2-propyn-1-yl phenylcarbamate has been shown to have negative effects on non-target organisms, including beneficial insects such as bees and predatory mites.
Advantages and Limitations for Lab Experiments
Propargite is a widely used acaricide in agriculture, and its effectiveness against mites has been well-established. However, its negative effects on non-target organisms and its persistence in the environment are limitations that need to be considered. In addition, 1,1-dimethyl-2-propyn-1-yl phenylcarbamate can be expensive, which can be a limitation for lab experiments.
Future Directions
There are several future directions for research on 1,1-dimethyl-2-propyn-1-yl phenylcarbamate. One area of research could focus on developing more environmentally friendly alternatives to 1,1-dimethyl-2-propyn-1-yl phenylcarbamate that are effective against mites but have lower negative effects on non-target organisms. Another area of research could focus on developing new formulations of 1,1-dimethyl-2-propyn-1-yl phenylcarbamate that are more effective and have lower persistence in the environment. Finally, research could focus on understanding the mechanism of action of 1,1-dimethyl-2-propyn-1-yl phenylcarbamate in more detail, which could lead to the development of new acaricides with similar modes of action.
Synthesis Methods
Propargite is synthesized by reacting 2,4-dimethylthiophenol with propargyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phenyl isocyanate to form 1,1-dimethyl-2-propyn-1-yl phenylcarbamate. The overall reaction can be represented as follows:
Scientific Research Applications
Propargite has been extensively studied for its acaricidal properties. It has been shown to be effective against various species of mites, including the two-spotted spider mite, citrus red mite, and European red mite. In addition, 1,1-dimethyl-2-propyn-1-yl phenylcarbamate has been shown to have ovicidal and larvicidal activity, making it effective against all life stages of mites.
properties
IUPAC Name |
2-methylbut-3-yn-2-yl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-4-12(2,3)15-11(14)13-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBSSUIJJSCNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212054 | |
| Record name | Carbanilic acid, 1,1-dimethyl-2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylcarbamic acid 1,1-dimethyl-2-propynyl ester | |
CAS RN |
6289-19-6 | |
| Record name | Carbanilic acid, 1,1-dimethyl-2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-ol, phenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butyn-2-ol, phenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbanilic acid, 1,1-dimethyl-2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBANILIC ACID, 1,1-DIMETHYL-2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUP44IJ5UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



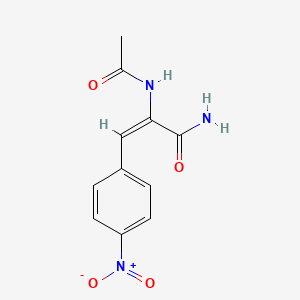

![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)

![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
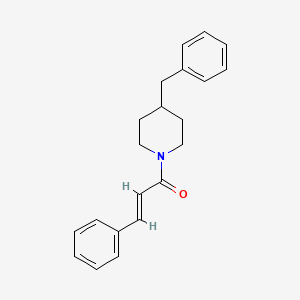
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
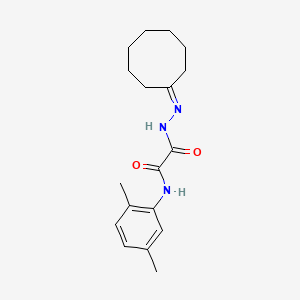
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
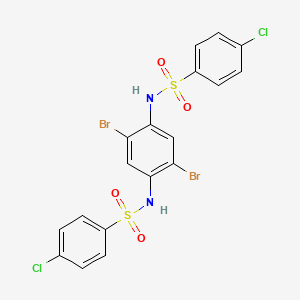
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)